molecular formula C13H13Cl2NO3S B4048407 2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)propanamide

2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)propanamide

Cat. No.: B4048407
M. Wt: 334.2 g/mol
InChI Key: FUBUTIUKVPKMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)propanamide is a useful research compound. Its molecular formula is C13H13Cl2NO3S and its molecular weight is 334.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4-dichlorophenoxy)-N-(2-oxotetrahydro-3-thienyl)propanamide is 332.9993198 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Toxicity

Research has extensively explored the environmental fate, behavior, and toxicological impact of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), which shares structural similarities with the compound of interest. The global trends and gaps in studies regarding 2,4-D herbicide toxicity highlight the compound's widespread use in agriculture and its consequential direct and indirect exposure to natural environments. This research underscores the necessity to understand the specific characteristics of toxicity and mutagenicity, focusing on occupational risks, neurotoxicity, resistance or tolerance to herbicides, and impacts on non-target species, especially aquatic organisms (Zuanazzi, Ghisi, & Oliveira, 2020).

Biodegradation and Environmental Remediation

The role of microorganisms in the biodegradation of herbicides based on 2,4-D is crucial for mitigating environmental pollution. Studies have outlined the potential of microbial processes to degrade such compounds, thereby preventing their accumulation in ecosystems and reducing health risks to human populations. This research highlights the importance of understanding the mechanisms through which these herbicides are broken down in agricultural environments (Magnoli et al., 2020).

Molecular Mechanisms of Action and Toxicity

The genetic toxicology of chlorinated dibenzo-p-dioxins, compounds related to the structural class of 2,4-D, has been reviewed to understand their mutagenic potential. Despite conflicting data, the structural position of chlorine substitution appears to play a significant role in toxicity. The most potent and studied form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), has been shown to induce toxicity through mechanisms involving redox cycling and oxidative stress generation. These insights are crucial for assessing the health risks associated with exposure to such compounds and for developing safety guidelines for their use (Wassom, Huff, & Loprieno, 1977).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO3S/c1-7(12(17)16-10-4-5-20-13(10)18)19-11-3-2-8(14)6-9(11)15/h2-3,6-7,10H,4-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBUTIUKVPKMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCSC1=O)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.